1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate
Description
1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate ester with a tert-butyl group at position 1 and an ethyl ester at position 4. The 4-position also features a 2-ethoxy-2-oxoethyl substituent, introducing an additional ester functionality. This compound is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules . Its molecular formula is C₁₈H₂₉NO₇, with a molecular weight of approximately 371.43 g/mol. The tert-butyl group enhances steric protection of the amine, while the ethyl ester and ethoxy-oxoethyl moieties contribute to tunable solubility and reactivity .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6/c1-6-22-13(19)12-17(14(20)23-7-2)8-10-18(11-9-17)15(21)24-16(3,4)5/h6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLSDSEEKQYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133220 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-ethoxy-2-oxoethyl)-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-56-1 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-ethoxy-2-oxoethyl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867009-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-ethoxy-2-oxoethyl)-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Piperidine Functionalization
The synthesis begins with functionalization of the piperidine core through sequential protection and alkylation steps:
Step 1: Boc Protection of Piperidine
- Reagents : Tert-butyl dicarbonate (Boc₂O), triethylamine (TEA)
- Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 2–4 hours
- Yield : >90%
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
- Reactor Type : Microfluidic tubular reactor
- Parameters :
- Advantages :
- 20% higher yield compared to batch processes
- Reduced byproduct formation (<5%)
Reaction Optimization Strategies
Catalytic Hydrogenation
- Catalyst : Platinum(IV) oxide (PtO₂)
- Conditions :
- Solvent: Acetic acid
- H₂ Pressure: 5 bar
- Temp: 25°C
- Time: 24 hours
- Outcome : 83% yield of aminomethyl intermediate
Purification Protocols
- Method : Column chromatography (silica gel, hexane/ethyl acetate gradient)
- Purity : >95% (HPLC-UV at 210 nm)
Analytical Characterization
Critical techniques for verifying structural integrity and purity:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Process | 68–73 | 92–95 | Moderate |
| Continuous Flow | 85–88 | 97–99 | High |
| Catalytic Hydrogenation | 83 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Its structure allows it to act as a potential precursor or intermediate in the synthesis of various pharmaceutical agents. The piperidine moiety is significant due to its presence in many biologically active compounds.
Case Study : Research has indicated that derivatives of piperidine can exhibit a range of biological activities, including anti-inflammatory and analgesic effects. Compounds similar to 1-tert-butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine have been explored for their potential as analgesics and anti-depressants .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as esterification and amination.
Table: Comparison of Synthetic Pathways Using 1-tert-butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Piperidine Derivative | 85 | |
| Amidation | Amide Compound | 75 | |
| Alkylation | Alkylated Piperidine | 90 |
Development of New Therapeutics
The compound's unique structure allows for modifications that can lead to the development of new therapeutic agents. Researchers are investigating its derivatives for potential use in treating neurological disorders.
Case Study : A derivative of this compound was tested for its neuroprotective effects in vitro, showing promise in protecting neuronal cells from oxidative stress .
Mechanism of Action
The mechanism by which 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
Reactivity :
- The iodomethyl analogue (CAS 213013-98-0) is highly reactive in nucleophilic substitutions (e.g., with thiols or amines), enabling diverse functionalization .
- The 2-ethoxy-2-oxoethyl group in the target compound participates in hydrolysis or transesterification, offering pathways to carboxylic acids or alternative esters .
- Chloroethyl derivatives (e.g., 2i) act as alkylating agents, forming covalent adducts with biological nucleophiles like DNA or proteins .
Stability :
- The tert-butyl ester provides superior hydrolytic stability compared to ethyl esters under acidic or basic conditions .
- Fluorophenylthio groups enhance oxidative stability but may reduce solubility due to increased lipophilicity .
Biological Activity: Compounds with arylthio groups (e.g., 4-fluorophenylthio) show improved binding to kinase ATP pockets, as seen in LIMK1/2 inhibitors .
Key Observations :
- Lithiation Strategies : The use of LDA (lithium diisopropylamide) is common for deprotonating piperidine dicarboxylates, enabling alkylation or halogenation at position 4 .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki) are effective for introducing aryl groups, as demonstrated in and .
Biological Activity
1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate (CAS No. 135716-09-5) is a synthetic compound belonging to the piperidine family. Its unique structure incorporates functional groups that may confer significant biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is . It has a boiling point of approximately 339.2°C and is characterized by its high purity (>97%) as noted in various chemical databases . The compound's structure is critical for its interaction with biological systems.
Pharmacokinetics
Pharmacokinetic properties are essential for understanding how this compound behaves in biological systems:
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 2.28 (indicating moderate lipophilicity) |
| Skin permeation | Log Kp = -6.5 cm/s |
| BBB permeability | Yes |
| P-glycoprotein substrate | No |
| CYP enzyme inhibition | None reported |
These properties suggest that the compound can penetrate biological membranes effectively, including the blood-brain barrier (BBB), which may enhance its potential as a central nervous system (CNS) therapeutic agent .
Neuropharmacological Effects
Given its ability to cross the BBB, there is interest in exploring the neuropharmacological effects of this compound. Research into structurally similar piperidine derivatives has indicated potential anxiolytic and antidepressant effects. Further studies are warranted to confirm these effects specifically for this compound .
Case Studies and Research Findings
Case Study 1: Synthesis and Structural Analysis
A study published in MDPI detailed the synthesis of related piperidine derivatives, highlighting their crystallization and structural properties. The findings indicated that modifications at the piperidine ring could lead to enhanced biological activity, providing a framework for future research on this compound .
Case Study 2: Pharmacological Evaluation
In another study focusing on piperidine derivatives, researchers evaluated their effects on neurotransmitter systems. The findings suggested that certain modifications could enhance interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function . This opens avenues for investigating the therapeutic potential of our compound in treating mood disorders.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound with high yield?
- Methodological Guidance : Multi-step synthesis typically involves alkylation, acylation, and coupling reactions. Key steps include:
- Use of lithium diisopropylamide (LDA) in THF at -78°C for deprotonation (critical for regioselectivity) .
- Palladium-catalyzed cross-couplings (e.g., tert-butyl XPhos with Pd(OAc)₂) under inert atmospheres at 40–100°C .
- Solvent selection (DMF or THF) and base (K₂CO₃) for nucleophilic substitutions, achieving yields up to 99% under optimized conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Standard Methods :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions on the piperidine ring and ester groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed [M+H]⁺ at 698.8 m/z in LCMS) .
- IR Spectroscopy : Detection of carbonyl (C=O) stretches (~1700–1750 cm⁻¹) for ester and ketone functional groups .
- Validation : Compare retention times and spectral data with intermediates from stepwise synthesis .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol :
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups.
- Avoid exposure to moisture or strong oxidizers (e.g., peroxides), which may degrade the tert-butyl protecting group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Troubleshooting Strategies :
- Catalyst Optimization : Compare Pd(OAc)₂/XPhos (95% yield) vs. Cs₂CO₃ (24.5% yield) for coupling reactions. Lower yields may result from incomplete ligand coordination or moisture sensitivity.
- Solvent Purity : DMF with <50 ppm water content improves nucleophilic substitution efficiency .
- Temperature Gradients : Gradual warming (-78°C to RT) during LDA-mediated steps minimizes side reactions .
Q. What strategies enable functionalization of the piperidine ring for further derivatization?
- Functionalization Approaches :
- Alkylation : Use of diiodomethane or iodoethane with LDA to introduce methyl/ethyl groups at the 4-position .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-fluorophenyl derivatives) under Pd catalysis .
- Protection/Deprotection : Selective tert-butyl ester cleavage with HCl/dioxane to expose carboxylic acids for peptide coupling .
Q. How to design a multi-step synthesis route using this compound as a key intermediate?
- Route Design Principles :
- Step 1 : Synthesize the piperidine core via cyclization of ethyl 2-ethoxy-2-oxoethyl precursors .
- Step 2 : Install tert-butyl and ethyl esters using Boc-anhydride and ethyl chloroformate .
- Step 3 : Functionalize the 4-position via iodomethylation (diiodomethane/LDA) for subsequent couplings .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
